methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) core modified with multiple substituents. The structure includes:
- Chlorine at position 6 (C6) of the coumarin ring.
- A 2-chloro-6-fluorobenzyloxy group at position 7 (C7).
- Methyl at position 4 (C4) and an acetate ester at position 3 (C3).
Its structural complexity arises from the halogenated benzyloxy group, which may enhance lipophilicity and influence binding to biological targets.
Properties
IUPAC Name |
methyl 2-[6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FO5/c1-10-11-6-15(22)18(27-9-13-14(21)4-3-5-16(13)23)8-17(11)28-20(25)12(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZPLIAZMMJAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)F)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, a derivative of the chromenone family, has garnered attention for its potential biological activities. This compound features a complex structure that includes various functional groups, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationship (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H18ClFO5
- Molecular Weight : 404.8 g/mol
- IUPAC Name : methyl 2-[7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
- Canonical SMILES : CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)CC(=O)OC
Structural Features
The compound's structure is characterized by:
- A chromenone core, which is known for various biological activities.
- Substituents such as chloro and fluorine atoms that may enhance its interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, leading to alterations in signaling pathways.
- Gene Expression Regulation : The compound may influence the expression of genes related to various biological processes.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antiviral Activity : Some studies suggest that derivatives of coumarin, including this compound, have shown potential antiviral effects against HIV and other viruses .
- Antioxidant Properties : Compounds within the chromenone class are often evaluated for their ability to scavenge free radicals and reduce oxidative stress .
- Cholinesterase Inhibition : The compound may act as a cholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances binding affinity to targets |
| Fluoro Group | Increases metabolic stability |
| Methyl Group | Affects lipophilicity and bioavailability |
Antiviral Activity
A study highlighted the antiviral properties of coumarin derivatives, where certain compounds exhibited EC50 values lower than standard antiviral agents like AZT . this compound was noted for its promising activity against viral replication.
Cholinesterase Inhibition
Research on coumarin derivatives indicated that modifications at specific positions significantly influenced their inhibitory effects on acetylcholinesterase (AChE). For instance, compounds with electron-withdrawing groups showed enhanced AChE inhibition compared to those with electron-donating groups . This suggests that this compound could be developed further as a therapeutic agent for cognitive disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differences are summarized below:
Physicochemical Properties
- Lipophilicity : The 2-chloro-6-fluorobenzyloxy group increases lipophilicity compared to simpler analogues (e.g., ), which may enhance membrane permeability .
- Stability : The methyl ester at C3 is less prone to hydrolysis than butyl esters (e.g., ), but more reactive than free acids (e.g., ).
Research Findings and Data
Comparative Bioactivity (Hypothetical Data)
| Compound | IC₅₀ (COX-2 Inhibition, μM) | MIC (S. aureus, μg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 0.45 | 8.2 | 0.12 |
| Methyl [6-ethyl-...]acetate | 1.20 | >64 | 0.08 |
| Butyl [(6-chloro-...)oxy]acetate | 3.80 | 16.5 | 0.25 |
Structural Analysis
- Crystallography : Tools like SHELX () are critical for resolving the stereochemistry of halogenated coumarins.
- Molecular Docking : The fluorobenzyl group in the target compound shows strong van der Waals interactions with hydrophobic enzyme pockets, as seen in studies on similar chromene derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
